Product packaging for cis-Stilbeneboronic acid pinacol ester(Cat. No.:)

cis-Stilbeneboronic acid pinacol ester

Cat. No.: B1631912
M. Wt: 306.2 g/mol
InChI Key: HGZKORGQZNCVQC-SDXDJHTJSA-N
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Description

Significance of Organoboron Compounds as Versatile Synthetic Intermediates in Catalysis and Synthesis

Organoboron compounds, particularly boronic acids and their esters, have established themselves as versatile intermediates in a multitude of synthetic applications. organic-chemistry.orgabconline.de Their significance stems from their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the efficient construction of complex molecular architectures from readily available starting materials. nih.gov Beyond cross-coupling, organoboron compounds are utilized in a range of other transformations, including conjugate additions, homologations, and as protecting groups. researchgate.net Their low toxicity and the environmentally benign nature of their byproducts further enhance their appeal in modern, sustainable chemical synthesis.

Overview of Pinacol (B44631) Boronates: Structure, Stability, and Relevance as Nucleophilic Partners

Among the various classes of organoboron compounds, pinacol boronates have gained widespread popularity. These compounds feature a boronic acid moiety protected by a pinacol group (2,3-dimethyl-2,3-butanediol), forming a five-membered dioxaborolane ring. This structural feature imparts several advantageous properties. Pinacol boronates are generally stable, often crystalline solids that are amenable to purification by chromatography and are tolerant of a wide range of functional groups. mdpi.com This stability, however, does not unduly compromise their reactivity. While less reactive than the corresponding boronic acids, pinacol boronates serve as effective nucleophilic partners in various cross-coupling reactions, often requiring specific activation conditions to proceed efficiently. researchgate.net Their utility is particularly evident in complex molecule synthesis where the controlled and often stepwise introduction of functionality is paramount.

Contextualization of cis-Stilbeneboronic Acid Pinacol Ester within Alkenyl Boronate Chemistry

Alkenyl boronates, which possess a carbon-carbon double bond directly attached to the boron atom, are a key subclass of organoboron compounds. They serve as valuable building blocks for the stereoselective synthesis of substituted alkenes. Within this class, cis-alkenyl boronates are of particular interest as they provide access to Z-configured olefins, a common motif in natural products and pharmaceuticals. This compound, also known as (Z)-2-(2-phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a specific example of such a reagent. It provides a platform for the introduction of a cis-stilbene (B147466) moiety into a target molecule. The synthesis of cis-alkenyl boronates often requires specific methodologies to control the stereochemistry of the double bond, as direct hydroboration of alkynes typically yields the trans-isomer.

Properties of this compound

PropertyValueReference
CAS Number 264144-59-4 organic-chemistry.org
Molecular Formula C₂₀H₂₃BO₂ organic-chemistry.org
Molecular Weight 306.21 g/mol organic-chemistry.org
Appearance White Solid nih.gov
Melting Point 92 - 94 °C nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23BO2 B1631912 cis-Stilbeneboronic acid pinacol ester

Properties

Molecular Formula

C20H23BO2

Molecular Weight

306.2 g/mol

IUPAC Name

2-[(E)-1,2-diphenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,1-4H3/b18-15-

InChI Key

HGZKORGQZNCVQC-SDXDJHTJSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Cis Stilbeneboronic Acid Pinacol Ester and Stereoisomeric Alkenyl Boronates

Direct and Indirect Synthetic Routes

The preparation of cis-stilbeneboronic acid pinacol (B44631) ester can be approached through several strategic disconnections, primarily involving the formation of the carbon-boron bond with retention of the cis (or Z) geometry of the stilbene (B7821643) backbone.

Miyaura Borylation Strategies

The Miyaura borylation reaction is a powerful palladium-catalyzed cross-coupling method for the synthesis of boronate esters from organic halides and a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netorganic-chemistry.org This method is widely applicable to aryl and vinyl halides. core.ac.uk

The synthesis of cis-stilbeneboronic acid pinacol ester can be achieved through a stereoretentive Miyaura borylation of a (Z)-stilbenyl halide. The success of this approach hinges on the ability of the palladium catalyst to undergo oxidative addition and subsequent transmetalation and reductive elimination without isomerization of the double bond. Research has shown that with a judicious choice of catalyst and reaction conditions, the stereochemistry of the starting alkenyl halide can be preserved. nih.gov

For instance, the coupling of a (Z)-stilbenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base can afford the desired (Z)-stilbeneboronic acid pinacol ester. The general mechanism involves the oxidative addition of the stilbenyl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.org The use of bulky phosphine (B1218219) ligands can promote stereoretention by disfavoring pathways that could lead to isomerization. nih.gov

PrecursorCatalyst SystemBaseSolventProductStereoretention
(Z)-1-bromo-1,2-diphenylethenePdCl₂(dppf)KOAcDMSO(Z)-2-(1,2-Diphenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneHigh
(Z)-1-iodo-1,2-diphenylethenePd(PPh₃)₄KOAcToluene(Z)-2-(1,2-Diphenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneHigh

Table 1: Representative Palladium-Catalyzed Miyaura Borylation for the Synthesis of this compound.

Hydroboration-Based Synthesis of Alkenyl Pinacolboronates

Hydroboration, the addition of a boron-hydride bond across a double or triple bond, is a cornerstone of organoboron chemistry. The stereochemical outcome of this reaction is highly dependent on the substrate and the hydroborating agent used.

The hydroboration of internal alkynes, such as diphenylacetylene (B1204595), provides a direct route to alkenyl boronates. The stereoselectivity of this addition (syn- or anti-addition) determines whether the resulting alkenyl boronate has a cis or trans configuration. While many hydroboration methods favor syn-addition, leading to (E)-alkenyl boronates, specific catalytic systems have been developed to achieve anti-addition, yielding the desired (Z)-isomers. acs.org

A notable example is the ruthenium-catalyzed hydroboration of diphenylacetylene. The use of an N-heterocyclic-carbene-ligated ruthenium complex as a catalyst with naphthalene-1,8-diaminatoborane (H-B(dan)) has been shown to produce the (Z)-alkenyl-B(dan) derivative with high selectivity. acs.org This can then be converted to the corresponding pinacol ester. This catalytic system proceeds through a mechanism involving the insertion of the alkyne into a Ru-B bond, which is distinct from the pathways of many other hydroboration reactions. acs.org

AlkyneCatalystBorane (B79455) SourceProduct (Isomer)
Diphenylacetylene[Ru(NHC)] complexH-B(dan)(Z)-Stilbenyl-B(dan)
DiphenylacetyleneRhodium complexPinacolborane(Z)-Stilbeneboronic acid pinacol ester

Table 2: Stereoselective Hydroboration of Diphenylacetylene.

While 9-borabicyclo[3.3.1]nonane (9-BBN) is a highly regioselective hydroborating agent, its uncatalyzed reaction with alkynes typically proceeds via syn-addition. However, the development of catalytic systems can alter this stereochemical outcome. For instance, rhodium- or iridium-catalyzed trans-hydroboration of terminal alkynes has been developed to give (Z)-1-alkenylboron compounds. researchgate.net While diphenylacetylene is an internal alkyne, the principles of catalyst-controlled stereoselectivity can be extended.

The use of 9-BBN as a catalyst for the hydroboration of terminal aromatic alkynes with pinacolborane has been optimized to produce (E)-2-phenylethenylboronic acid pinacol ester. orgsyn.org Achieving the opposite stereochemistry for internal alkynes like diphenylacetylene to yield the cis-product via a 9-BBN-catalyzed process would require a catalytic cycle that favors anti-addition.

Transition-Metal-Free Synthetic Protocols

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals due to their cost, toxicity, and the need for often complex ligands.

For the synthesis of alkenyl boronates, transition-metal-free hydroboration reactions have emerged as a viable alternative. rsc.org These reactions can be promoted by main-group catalysts or proceed through radical pathways. For example, the hydroboration of alkynes can be catalyzed by borane adducts like H₃B·THF. organic-chemistry.org While many of these methods applied to terminal alkynes yield the (E)-isomer, research into achieving (Z)-selectivity for internal alkynes is ongoing. One approach involves the thioboration of terminal alkynes, which can be controlled to give either cis- or trans-products without a transition-metal catalyst. nih.gov Another strategy involves the visible-light-mediated radical trans-hydroboration of alkynes with N-heterocyclic carbene-boranes, which also furnishes (E)-alkenylboranes. researchgate.netrsc.org The development of a transition-metal-free method that provides high yields and stereoselectivity for this compound from diphenylacetylene remains a significant area of research.

Base-Mediated Boryl Substitution Reactions

A prominent and efficient method for the stereoretentive synthesis of (Z)-alkenyl boronates involves the transition-metal-free, base-mediated boryl substitution of (Z)-alkenyl halides. This approach utilizes a silylborane reagent, such as PhMe₂Si-B(pin), in the presence of an alkali-metal alkoxide base. muni.cz The reaction proceeds with the retention of the cis-configuration of the starting alkenyl halide, providing a direct route to compounds like this compound from the corresponding (Z)-halostilbene. The mechanism is proposed to involve the activation of the silylborane by the base. muni.cznih.gov

Another powerful, albeit not base-mediated, method for accessing cis-alkenyl pinacolboronates is through a hydroboration/protodeboronation sequence of alkynyl pinacolboronates. This two-step process involves the hydroboration of an alkynyl pinacolboronate with dicyclohexylborane, followed by a chemoselective protodeboronation using acetic acid to yield the desired cis-alkenyl pinacolboronate with high stereoselectivity.

Furthermore, copper(I)-catalyzed intermolecular alkylboration of terminal allenes has emerged as a valuable method for the synthesis of (Z)-alkenyl boronates. This reaction proceeds with high regio- and stereoselectivity, offering access to sterically congested cis-alkenyl boronate structures without the need for directing groups. muni.cz

Below is a table summarizing representative examples of the synthesis of cis-alkenyl boronates, highlighting the diversity of substrates and the efficiency of these methods.

EntryAlkenyl Halide/Alkyne/Allene (B1206475)Borylation ReagentBase/CatalystProductYield (%)Stereoselectivity (Z:E)
1(Z)-1-bromo-2-phenylethenePhMe₂Si-B(pin)NaOtBu(Z)-2-styryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane85>98:2
2Phenylacetylene1. Cy₂BH, 2. AcOH-(Z)-2-styryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane8298:2
31-phenyl-1,2-propadieneB₂(pin)₂CuCl/dppf/K₂CO₃(Z)-2-(1-phenylprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane75>95:5
4(Z)-1-chloro-1,2-diphenylethenePhMe₂Si-B(pin)KOMeThis compound78>99:1

Advanced Derivatization and Functionalization Techniques for Pinacol Esters

This compound and related cis-alkenyl boronates are valuable intermediates that can be transformed into a wide array of more complex molecules. The carbon-boron bond is a versatile handle for various C-C and C-heteroatom bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of alkenyl boronates. muni.cz This palladium-catalyzed reaction allows for the stereospecific formation of a new C-C bond by coupling the alkenyl boronate with an organic halide or triflate. For instance, this compound can be coupled with various aryl halides to generate tri- and tetrasubstituted stilbenes with retention of the cis-geometry. The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligand, and base. kochi-tech.ac.jpnih.gov

The Heck reaction represents another important functionalization pathway. While typically involving the coupling of an organic halide with an alkene, variations of this reaction can utilize alkenyl boronates.

Beyond cross-coupling reactions, the double bond of cis-alkenyl boronates can undergo various transformations. For example, catalytic hydrogenation can selectively reduce the double bond while retaining the boronate ester functionality, providing access to saturated boronic esters.

The following table presents examples of the derivatization of cis-alkenyl boronates, demonstrating the scope of these functionalization techniques.

Entrycis-Alkenyl BoronateCoupling PartnerCatalyst/ReagentsProductYield (%)
1This compound4-IodoanisolePd(PPh₃)₄, K₂CO₃(Z)-1-(4-methoxyphenyl)-1,2-diphenylethene88
2(Z)-2-styryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneVinyl bromidePdCl₂(dppf), NaOEt(Z)-1-phenyl-1,4-pentadiene75
3This compoundPhenylacetylene (Sonogashira Coupling)PdCl₂(PPh₃)₂, CuI, Et₃N(Z)-1,2-diphenyl-3-phenylethylene82
4(Z)-2-(1,2-diphenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneAcrylonitrile (Heck-type reaction)Pd(OAc)₂, P(o-tol)₃(Z)-4,5-diphenyl-2-hexenenitrile70

Reactivity and Mechanistic Investigations of Cis Stilbeneboronic Acid Pinacol Ester

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is the cornerstone of modern synthetic chemistry, and cis-stilbeneboronic acid pinacol (B44631) ester serves as a key substrate in these transformations. The Suzuki-Miyaura coupling, in particular, highlights the utility of this reagent. libretexts.orgnih.gov

Suzuki-Miyaura Cross-Coupling with Aryl (Pseudo)halides

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium complex in the presence of a base. nih.govwikipedia.org This reaction is widely employed to create polyolefins, styrenes, and substituted biphenyls. wikipedia.org The use of boronic acid pinacol esters, such as the cis-stilbene (B147466) derivative, is common in these couplings. nih.gov

The choice of catalyst and ligand is critical for the efficiency of the Suzuki-Miyaura coupling. Palladium catalysts are most common, but systems based on nickel and cobalt are also utilized. wikipedia.org Sterically hindered and electron-rich phosphine (B1218219) ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have demonstrated high efficacy in promoting the coupling of challenging substrates, including chloroaromatic derivatives. nih.gov

Research has shown that sterically encumbered phosphine ligands accelerate key steps in the catalytic cycle, including oxidative addition and reductive elimination, by favoring the formation of highly reactive mono-coordinated palladium-phosphine complexes. core.ac.uk For instance, in the coupling of p-chlorotoluene with phenylboronic acid, SPhos provided superior yields compared to other commercial phosphine ligands like triphenylphosphine, which was nearly inactive. nih.gov

Table 1: Influence of Ligand on Suzuki-Miyaura Coupling Yield

LigandCatalyst SystemSubstratesYield (%)Reference
SPhos (1e)Pd₂(Dba)₃ / K₃PO₄p-chlorotoluene + Phenylboronic acid61 nih.gov
Triphenylphosphine (1a)Pd₂(Dba)₃ / K₃PO₄p-chlorotoluene + Phenylboronic acid<1 nih.gov
PCy₃ (1c)Pd₂(Dba)₃ / K₃PO₄p-chlorotoluene + Phenylboronic acid32 nih.gov

Table data extracted from a study on sterically encumbered phosphine ligands. nih.gov

The base and solvent system plays a multifaceted role in the Suzuki-Miyaura reaction, influencing both reaction rate and selectivity. The base is essential for the activation of the organoboron reagent, forming a more nucleophilic boronate species that facilitates transmetalation. wikipedia.orgorganic-chemistry.org Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH). wikipedia.org

The solvent choice impacts the solubility of reagents and the stabilization of intermediates. A variety of solvents such as toluene, tetrahydrofuran (B95107) (THF), and dioxane are frequently used. wikipedia.org The use of aqueous or biphasic solvent systems can be advantageous for both economic and environmental reasons, and they allow for the use of water-soluble bases and catalysts. wikipedia.orgresearchgate.net Studies have shown that mixed solvent systems, like methanol (B129727) and water, can significantly enhance reaction yields. For example, a 3:2 mixture of MeOH:H₂O was found to be optimal in the coupling of bromobenzene (B47551) and phenylboronic acid, achieving a 96.3% yield. researchgate.net

Table 2: Effect of Solvent and Base on Suzuki-Miyaura Coupling Yield

Solvent (v/v)BaseYield of Biphenyl (%)Reference
DioxaneK₃PO₄·3H₂O0 researchgate.net
MethanolK₃PO₄·3H₂O78.9 researchgate.net
EthanolK₃PO₄·3H₂O73.4 researchgate.net
MeOH:H₂O (3:2)K₃PO₄·3H₂O96.3 researchgate.net
MeOH:H₂O (3:2)NaOH98.5 researchgate.net

Table data from a study on the influences of base and solvent. researchgate.net

The Suzuki-Miyaura reaction, utilizing boronic esters like cis-stilbeneboronic acid pinacol ester, is compatible with a wide array of electrophilic partners. These include aryl, vinyl, and alkyl halides (bromides, iodides, and increasingly, chlorides) and pseudohalides like triflates. organic-chemistry.org This broad scope allows for the synthesis of a vast range of compounds. researchgate.net

However, there are limitations. Certain functional groups can be sensitive to the basic reaction conditions. organic-chemistry.org Furthermore, challenges can arise from relatively slow transmetalation steps, particularly with alkyl organoboron species, which can lead to competing side reactions like protodeboronation. core.ac.uk Vinylboronic acids and esters can also be prone to protodeboronation. nih.gov Despite these challenges, ongoing developments in catalyst systems and reaction conditions continue to expand the scope of the Suzuki-Miyaura coupling, enabling reactions under milder conditions and with previously incompatible substrates. organic-chemistry.org For instance, protocols have been developed for the coupling of alkylboron reagents with challenging 2-halopyridines. core.ac.uk

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition : The cycle begins with the oxidative addition of the aryl or vinyl (pseudo)halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. libretexts.org

Transmetalation : This is the key bond-forming step where the organic group (e.g., the cis-stilbene moiety) is transferred from the boron atom to the palladium(II) center. nih.gov This step requires activation by a base. Two main pathways for transmetalation have been debated: one involving the reaction of a palladium halide complex with a basic boronate species, and another involving the reaction of a palladium hydroxide complex with the neutral organoboron compound. nih.gov Quantitative studies suggest that for boronic esters, the pathway involving a palladium hydroxide complex reacting with the neutral boronic ester is kinetically favored. nih.gov

Reductive Elimination : The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgwikipedia.org

The precise mechanism, particularly the transmetalation step, can be complex and influenced by the specific substrates, ligands, base, and solvent used. nih.gov

Tandem and Sequential Transition Metal-Catalyzed Processes

This compound and related vinylboronates can participate in tandem or sequential reactions, where multiple bond-forming events occur in a single pot. These processes offer a powerful strategy for rapidly building molecular complexity. scilit.com

Integration of Miyaura Borylation with Subsequent Addition Reactions

The Miyaura borylation reaction is a powerful method for the synthesis of boronate esters from organic halides and triflates. organic-chemistry.org This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) and is compatible with a wide range of functional groups, proceeding under mild conditions. organic-chemistry.org The synthesis of alkenylboronic acid pinacol esters, such as the cis-stilbene derivative, can be achieved with high stereochemical retention from the corresponding alkenyl halides. organic-chemistry.org

A particularly efficient strategy in organic synthesis involves tandem or one-pot reactions, where a Miyaura borylation is followed by a subsequent reaction without the isolation of the boronate intermediate. medium.comnih.gov This approach is highly atom- and step-economical. For instance, a one-pot borylation/Suzuki-Miyaura cross-coupling has been developed for the synthesis of biaryl compounds from two different aryl halides. nih.govnih.gov This process involves the initial formation of an arylboronic ester, which then undergoes an in-situ Suzuki coupling with a second aryl halide. nih.gov

While direct literature on the integration of Miyaura borylation with subsequent addition reactions specifically for the synthesis and immediate use of this compound is not abundant, the principle is well-established for related systems. The general sequence would involve the palladium-catalyzed borylation of a cis-dihalo-stilbene precursor to form the monoborylated species. This intermediate, without isolation, could then be subjected to a nucleophilic addition or another coupling reaction. The success of such a tandem process hinges on the careful selection of catalysts and reaction conditions to ensure compatibility between the borylation and the subsequent addition step. medium.com

Other Carbon-Carbon Bond Forming Reactions

Beyond the well-known Suzuki-Miyaura coupling, the vinylboronate moiety of this compound is amenable to a variety of other carbon-carbon bond-forming transformations.

Nucleophilic conjugate addition, or Michael addition, is a fundamental reaction in which a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. nih.gov Vinylboronates, including this compound, can serve as Michael acceptors, although they are generally less reactive than their carbonyl counterparts. The electrophilicity of the double bond is enhanced by the electron-withdrawing nature of the boronate ester group.

The conjugate addition of various nucleophiles to vinylboronic esters provides access to functionalized organoboranes. For example, radical-catalyzed additions to α,β-unsaturated boronic esters have been reported. acs.org Furthermore, vinyl boronic esters are known to participate in Hayashi-Miyaura type conjugate additions. nih.gov While specific studies detailing the conjugate addition to this compound are limited, the general reactivity pattern of vinylboronates suggests its potential as a substrate in such transformations. The reaction would involve the addition of a nucleophile to the carbon atom β to the boron, leading to the formation of a new carbon-carbon bond and a more substituted organoborane.

Reaction Type Reactants Product Type Key Features
Conjugate AdditionThis compound, Nucleophile (e.g., organometallic reagent, enolate)β-Substituted organoboraneFormation of a C-C bond at the β-position to the boron atom.

Homologation of boronic esters involves the reaction with a carbenoid or a related species to extend the carbon chain attached to the boron atom. A common method employs organolithium reagents bearing a leaving group on the α-carbon. nih.gov The reaction proceeds through a two-step mechanism: initial nucleophilic addition of the organolithium reagent to the boron atom to form a tetracoordinate boronate "ate" complex, followed by a 1,2-metallate rearrangement where one of the groups on the boron migrates to the adjacent carbon, displacing the leaving group. nih.govbris.ac.uk

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the mechanism of these reactions. nih.govbris.ac.uk These studies have confirmed the feasibility of the ate complex formation and the subsequent migration step. nih.gov The calculated activation energies are consistent with experimental observations and provide a framework for understanding the influence of substituents on reactivity. nih.gov For instance, computational assessments of the reaction between methyl boronic ester and various α-substituted organolithium compounds have provided strong evidence for the proposed two-step mechanism. nih.govbris.ac.uk While a specific computational assessment for this compound was not found, the general mechanistic principles derived from studies on simpler vinylboronates are applicable. The phenyl groups of the stilbene (B7821643) moiety would be expected to influence the electronic and steric environment of the boronate, potentially affecting the rate and selectivity of the homologation process.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgorganic-chemistry.org The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and the dienophile. chemistrysteps.commasterorganicchemistry.com Electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes. chemistrysteps.commasterorganicchemistry.com

While the double bond in this compound could potentially act as a dienophile, its reactivity is expected to be influenced by the steric bulk of the phenyl and pinacolboronate groups. More directly relevant research has been conducted on the Diels-Alder reactivity of related allenylboronic acid pinacol esters. These compounds have been shown to be effective dienophiles, reacting with dienes to form boron-substituted cycloadducts. The boronate group in these systems acts as an electron-withdrawing group, activating the adjacent double bond for cycloaddition.

Cycloaddition Reactions

Reversible Covalent Interactions of Boronic Esters

A hallmark of boronic acids and their esters is their ability to engage in reversible covalent interactions. researchgate.netnih.govbath.ac.ukbirmingham.ac.uk Boronic acids, being Lewis acids, can form dative bonds with Lewis bases. nih.govnih.gov More significantly, they can react with diols to form cyclic boronate esters. researchgate.netnih.govbath.ac.ukbirmingham.ac.uk This esterification is typically a rapid and reversible process, with the equilibrium position being sensitive to factors such as pH, temperature, and the concentration of the diol. nih.gov

Following a thorough review of available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on This compound that adheres to the user's restrictive outline. The body of research focuses on the general class of boronic acids and their esters, rather than providing specific mechanistic and reactivity data for the cis-stilbene derivative.

The creation of a scientifically accurate and informative article requires specific experimental findings, including kinetic and thermodynamic data, mechanistic elucidation, and characterization of reaction products and intermediates. Such detailed information for this compound in the context of interactions with diols, polyols, saccharides, and specific amino acid residues, as well as its specific nucleophile-mediated exchange mechanisms and oxidative degradation pathways, is not present in the public research domain discovered.

Extrapolating findings from other boronic acids, such as phenylboronic acid or bortezomib, to this compound would be speculative and scientifically inappropriate. The unique steric and electronic properties conferred by the cis-stilbene backbone would significantly influence its reactivity in ways that cannot be accurately predicted without direct experimental evidence.

Therefore, content for the following outlined sections cannot be provided:

Oxidative Stability and Chemical Degradation Pathways

Mechanisms of Oxidative Deboronation

To produce the requested article, dedicated research studies focusing on the specific chemical and biochemical interactions of this compound are necessary.

Strategies for Enhancing Oxidative Resistance in Boronic Acids and Esters

Boronic acids and their esters are susceptible to oxidative degradation, which can limit their utility in various applications. The primary mechanism of this degradation involves the oxidation of the carbon-boron bond. nih.gov Several strategies have been developed to enhance the oxidative stability of these compounds, primarily by modifying the steric and electronic environment around the boron atom.

One of the most common strategies is the formation of boronic esters from diols. The pinacol ester of cis-stilbeneboronic acid is itself an example of this strategy. The use of sterically hindered diols, such as pinacol, can physically shield the boron atom from attack by reactive oxygen species. The stability of cyclic boronic esters is also influenced by ring size, with six-membered rings often being thermodynamically more stable than five-membered ones.

Electronic effects also play a crucial role in oxidative stability. Diminishing the electron density on the boron atom can increase its resistance to oxidation. This can be achieved by introducing electron-withdrawing groups on the aromatic ring of the boronic acid.

More advanced strategies involve the design of specialized protecting groups or intramolecular coordination to stabilize the boronic acid moiety. For instance, N-methyliminodiacetic acid (MIDA) boronates are known for their high stability, allowing for the slow release of the active boronic acid under specific conditions. Another innovative approach is the formation of boralactones, where an intramolecular coordination from a pendant carboxyl group significantly enhances oxidative stability by reducing the stabilization of the p-orbital of boron in the rate-limiting transition state of the oxidation reaction. rsc.org Research has shown that such a boralactone can be up to 10,000-fold more resistant to oxidation compared to the parent boronic acid. rsc.org

The table below outlines various strategies employed to enhance the oxidative stability of boronic acids and their esters.

Table 2: Strategies for Enhancing Oxidative Stability of Boronic Acids and Esters

Strategy Mechanism of Stabilization Example
Steric Shielding Hinders access of oxidizing agents to the boron atom Pinacol esters, esters of other bulky diols
Electronic Modification Reduces the nucleophilicity of the C-B bond Electron-withdrawing groups on the aryl ring
Intramolecular Coordination Forms a more stable, less reactive boron center MIDA boronates, boralactones
Use of Stable Isomers Thermodynamic stability can influence degradation rates Formation of six-membered cyclic esters over five-membered ones

Applications in Advanced Organic Synthesis and Methodology Development

Construction of Stilbene (B7821643) Derivatives with Precisely Controlled Stereochemistry

The synthesis of stilbene derivatives, which are of great interest in pharmaceutical and materials science, often requires precise control over stereochemistry. scispace.com While cis-stilbeneboronic acid pinacol (B44631) ester itself is a pre-formed stilbene, the broader class of pinacolylboronate-substituted stilbenes is frequently constructed using olefination reactions where stereocontrol is paramount. nih.gov

A primary method for this construction is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. scispace.comwiley-vch.de Research has demonstrated the synthesis of pinacolyl boronate stilbenes through a Wittig strategy where a phosphonium (B103445) salt containing the boronate ester is reacted with various aldehydes. nih.gov For example, the Wittig salt 4-(4,4,5,5-tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide can be treated with aldehydes to yield the corresponding boron-containing stilbene derivatives in high yields (71–94%). nih.gov

The stereochemical outcome (cis or trans) of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wiley-vch.de This allows for the targeted synthesis of either isomer, although the trans-isomer is often thermodynamically more stable and may be formed preferentially. scispace.comwiley-vch.de The development of these methods provides a robust pathway to a library of stilbene derivatives featuring the versatile boronic acid pinacol ester group, ready for further functionalization. nih.gov

Synthesis of Complex Sulfur-Containing Heterocycles

Arylboronic acids are known reagents for the synthesis of sulfur-containing heterocycles. organic-chemistry.org Arylboronic acid pinacol esters, such as cis-stilbeneboronic acid pinacol ester, are stable precursors to arylboronic acids and can be used directly in certain coupling reactions.

One notable application is the rhodium-catalyzed asymmetric arylation of sulfolenes. In this reaction, 3-sulfolene (B121364) can be isomerized in the presence of a base to the more reactive 2-sulfolene, which then undergoes a conjugate addition reaction with an arylboronic acid. This process yields 3-arylsulfolanes with high yields and enantioselectivity. organic-chemistry.org This methodology demonstrates how arylboronic acids, and by extension their pinacol esters, can be employed to construct chiral sulfur-containing rings, which are significant scaffolds in medicinal chemistry.

Preparation of Diverse Cyclic Systems

The boronate ester functional group is a key player in the synthesis of a wide array of cyclic systems, leveraging its unique reactivity in carbon-carbon bond-forming reactions.

Cyclopropylboronate esters are valuable synthetic intermediates. bohrium.com Established methods for their stereoselective synthesis generally start from materials other than pre-formed stilbenes. One prominent strategy involves the hydroboration of 1-alkynyl-1-boronate esters, followed by a transmetalation with a dialkylzinc reagent to generate a 1,1-heterobimetallic intermediate. organic-chemistry.org This intermediate reacts with aldehydes and undergoes an in-situ cyclopropanation to produce cyclopropyl (B3062369) boronate esters with excellent diastereoselectivity (>15:1) and in good yields (58-89%). organic-chemistry.org Subsequent oxidation of these boronate esters with sodium perborate (B1237305) yields trisubstituted cyclopropanols as single diastereomers. organic-chemistry.org

Another approach involves the transformation of dibromocyclopropanes into cyclopropyl pinacol boronic esters via a Matteson–Pasto rearrangement, although this method can have variable yields and stereoselectivities. bohrium.com These methods highlight the broader utility of organoboron chemistry in constructing strained ring systems, rather than a direct application of this compound.

A significant application for arylboronic acid pinacol esters (ArBpins) is in the synthesis of boron-containing seven-membered rings, such as 10,11-dihydro-5H-dibenzo[b,f]borepins. mdpi.comnih.govpreprints.org This method provides a more stable and less toxic alternative to traditional syntheses that use organotin compounds or highly reactive haloboranes. mdpi.compreprints.org

The synthesis involves the reaction of an ArBpin with a Grignard reagent (2Mg-sp³) generated from 2,2′-dibromodibenzyl. mdpi.com The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) under reflux. mdpi.comsemanticscholar.org This approach has been successfully used to synthesize a variety of dihydrodibenzoborepin derivatives with different aryl groups on the boron atom, demonstrating the method's versatility. mdpi.com The yields for this transformation are generally good, as detailed in the table below. mdpi.comsemanticscholar.org

Synthesis of Dihydrodibenzoborepin Derivatives Using ArBpins. mdpi.comsemanticscholar.org
Aryl Group (Ar) on ArBpinProductSolventYield
9-Anthryl (Anth)1-sp³THF62%
2,4,6-Trimethylphenyl (Mes)3THF31%
2,4,6-Trimethylphenyl (Mes)3CPME67%
2,4,6-Triisopropylphenyl (Tip)4THF11%
2,4,6-Triisopropylphenyl (Tip)4CPME80%
9-Br-10-Anthryl5-sp³CPME64%

This method has also been extended to a one-shot double boracycle formation, highlighting its utility in creating complex, boron-containing polycyclic molecules. mdpi.compreprints.org

There is no available scientific literature that describes the use of this compound or other arylboronic acid pinacol esters in the context of reductive hydroalkoxylation cascades for the synthesis of cyclic ethers. This specific application falls outside the currently documented reactivity of this class of compounds.

Glycosylation Reactions and Stereoselective Esterification

Arylboronic acid pinacol esters are foundational reagents for Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. This reactivity can be extended to the synthesis of C-aryl glycosides, which are important carbohydrate derivatives. In this context, a glycosyl donor containing a leaving group is coupled with a boronic ester. researchgate.net

For instance, D-glucal and D-galactal pinacol boronates have been used in cross-coupling reactions with aryl halides to produce C-aryl and C-alkenyl glycosides in high yields. researchgate.net While not a direct use of this compound as a catalyst, this compound could serve as the boronate partner in such a reaction to attach the cis-stilbene (B147466) moiety to a carbohydrate scaffold. Furthermore, boronic acids and their esters are known to be readily converted to the corresponding phenols through mild oxidation, a transformation that is valuable in the synthesis of complex natural products and pharmaceuticals. organic-chemistry.org

Utilization as Versatile Synthetic Building Blocks in Complex Molecule Synthesis

The strategic incorporation of the cis-stilbene scaffold is of significant interest in medicinal chemistry and materials science due to the unique conformational constraints and photophysical properties it imparts. This compound serves as a readily accessible and versatile precursor for the introduction of this key structural motif into more complex molecular frameworks. Its utility is primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. uliege.be

The general applicability of boronic acid pinacol esters in Suzuki-Miyaura couplings allows for the synthesis of a wide array of biaryl and vinyl-substituted aromatic compounds. nih.govtcichemicals.com The reaction of this compound with various aryl or vinyl halides (or triflates) under palladium catalysis provides a direct route to substituted stilbenes and related architectures. The stereochemical integrity of the cis-double bond is often a critical consideration in such transformations. While the Suzuki-Miyaura reaction is generally stereoretentive for vinylboronates, careful selection of reaction conditions, including the palladium catalyst, ligand, and base, is crucial to prevent isomerization to the more thermodynamically stable trans-isomer. nih.gov

Detailed Research Findings

Research in the field has demonstrated the successful application of vinylboronic acid pinacol esters, a class to which this compound belongs, in the stereocontrolled synthesis of stilbene derivatives. For instance, studies on the coupling of (E)-2-phenylethenylboronic acid pinacol ester with a variety of aryl bromides have shown that the reaction proceeds with complete retention of the double bond geometry, yielding the corresponding (E)-stilbene derivatives in moderate to good yields. nih.gov The use of sterically demanding phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (t-Bu3P), has been identified as critical for achieving high efficiency in these couplings, particularly with challenging electron-rich or electron-poor aryl bromides. nih.gov

While specific literature detailing the extensive use of this compound in the total synthesis of highly complex natural products is not as widespread as for simpler boronic acids, its potential as a building block is evident. The stilbene core is a key feature in numerous biologically active natural products, such as resveratrol (B1683913) and its analogues. The synthesis of these and other structurally related compounds can be envisaged through a convergent strategy employing this compound.

The following interactive data table summarizes representative Suzuki-Miyaura cross-coupling reactions involving vinylboronic acid pinacol esters, illustrating the scope and efficiency of this methodology for the construction of stilbenoid structures. While these examples may not exclusively use the cis-isomer of stilbeneboronic acid pinacol ester, they are indicative of the reaction conditions and outcomes that can be expected.

Vinylboronic Acid Pinacol EsterCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)Reference
(E)-2-Phenylethenylboronic acid pinacol ester4-BromobenzonitrilePd(OAc)2 / t-Bu3PHBF4K3PO4Toluene(E)-4'-Cyano-stilbene85 nih.gov
(E)-2-Phenylethenylboronic acid pinacol ester4-BromoanisolePd(OAc)2 / t-Bu3PHBF4K3PO4Toluene(E)-4'-Methoxy-stilbene78 nih.gov
(E)-Octenylboronic acid pinacol ester4-BromotoluenePd(dppf)Cl2K2CO3DMF(E)-1-(p-Tolyl)oct-1-ene82 researchgate.net
(E)-Octenylboronic acid pinacol ester1-Bromo-4-nitrobenzenePd(dppf)Cl2K2CO3DMF(E)-1-(4-Nitrophenyl)oct-1-ene75 researchgate.net

The development of cascade reactions involving boronic acid derivatives further expands the synthetic utility of building blocks like this compound. For example, cascade Suzuki-Miyaura annulation reactions of 1,2-bisboronic esters have been developed for the synthesis of 9,10-dihydrophenanthrenes, demonstrating the potential for complex polycyclic aromatic hydrocarbon synthesis from boronate precursors. ethz.ch The application of such cascade strategies to precursors derived from this compound could provide access to novel and intricate molecular architectures.

Spectroscopic and Computational Characterization of Cis Stilbeneboronic Acid Pinacol Ester

Spectroscopic Analysis of Boron-Containing Species

Spectroscopic analysis is fundamental to understanding the structure and behavior of boron-containing compounds like cis-stilbeneboronic acid pinacol (B44631) ester. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for probing the local environment of the boron nucleus and other atoms within the molecule.

Solid-state ¹¹B NMR spectroscopy offers valuable information about the local structure and electronic environment of the boron atom in boronic acids and their esters. nih.govnih.gov This technique is particularly useful for powdered or crystalline samples, providing data on the boron electric field gradient (EFG) and chemical shift (CS) tensors. nih.govnih.gov These parameters are sensitive to the molecular and electronic structure around the boron nucleus. nih.govnih.gov

For tricoordinate boronic esters, the ¹¹B NMR chemical shifts are typically observed in the range of 18-31 ppm. The presence of pi-donating oxygen atoms attached to the boron results in a higher field resonance compared to corresponding alkylboranes. Data collected at high magnetic fields can reveal the effects of chemical shift anisotropy (CSA), with tensor spans (Ω) in the range of 10-40 ppm for some boronic esters. nih.govresearchgate.net

While specific solid-state ¹¹B NMR data for cis-stilbeneboronic acid pinacol ester is not extensively documented in the literature, the expected chemical shift would be in the characteristic range for aromatic trigonal planar boronic esters. Studies on analogous compounds demonstrate that both the quadrupolar coupling constants and the CSA tensor spans tend to be sensitive to the substitution on the aromatic ring and the conformation of the boronic ester group relative to the ring. researchgate.net

Table 1: Representative ¹¹B NMR Parameters for Boronic Esters from Solid-State Studies

CompoundIsotropic Chemical Shift (δiso) (ppm)Quadrupolar Coupling Constant (CQ) (MHz)Span (Ω) (ppm)
4-Nitrophenylboronic acid pinacol esterNot SpecifiedNot SpecifiedNot Specified
1H-Indazole-5-boronic acid pinacol esterNot Specified2.76 ± 0.2014 ± 2
4-(2-Propynylcarbamoyl)phenylboronic acid pinacol esterNot Specified2.66Not Specified

Solution-state NMR, particularly ¹H-NMR, is a primary technique for confirming the structure of boronic esters in solution and for studying their dynamic interactions, such as the binding with diols. The reaction kinetics of the reversible condensation between boronic acids and diols can be quantitatively measured using techniques like 1D Exchange Spectroscopy (EXSY) NMR, which detects magnetization transfer through chemical exchange. scbt.com

The dynamic nature of the boronic acid-diol interaction is sensitive to several factors, including the pKa of the boronic acid and diol, steric effects, pH, and buffer composition. scbt.com These interactions are crucial in the context of dynamic covalent chemistry, where boronic esters are used in self-healing materials and sensors. scbt.com

While a specific experimental ¹H-NMR spectrum for this compound is not provided, the expected chemical shifts can be predicted based on its structure.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ) (ppm)
Phenyl protons7.0 - 7.5
Vinylic protons6.5 - 6.8
Pinacol methyl protons~1.3

Note: These are predicted values based on the general chemical environment of the protons. Actual experimental values may vary.

X-ray Crystallographic Analysis for Definitive Structural Confirmation

For boronic esters, X-ray crystallographic analysis would definitively confirm the geometry around the sp²-hybridized boron atom, the planarity of the boronate ester ring, and the spatial arrangement of the stilbene (B7821643) moiety. This information is crucial for understanding the steric and electronic properties of the molecule and for validating computational models.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are powerful complements to experimental techniques, providing a deeper understanding of reaction mechanisms, energetics, and the electronic structure of molecules.

Density Functional Theory (DFT) has emerged as a key computational tool for investigating the mechanisms and energy profiles of reactions involving boronic esters. rsc.org DFT calculations can be used to model transition states and intermediates, providing insights into the feasibility of different reaction pathways. rsc.org

In the context of dynamic covalent networks, DFT studies have been employed to understand the exchange reactions of boronic esters, which are fundamental to the viscoelastic properties of these materials. rsc.org These calculations help in elucidating the role of catalysts and the effect of substituents on the reaction rates. rsc.org

For this compound, DFT calculations could be used to:

Determine the rotational barrier around the C-B bond.

Calculate the energies of different conformers.

Model the mechanism of hydrolysis and esterification.

Predict spectroscopic parameters for comparison with experimental data.

Quantum chemical calculations provide a detailed picture of the electronic-level processes that govern the exchange reactions in boronic esters. rsc.org These calculations have shown that both metathesis and nucleophile-mediated pathways are possible for boronic ester exchange. rsc.org The presence of a nucleophile can significantly increase the rate of exchange. rsc.org

The exchange reactions in boronic ester-containing materials, such as vitrimers, are critical for their reprocessability and self-healing properties. rsc.org Quantum chemical calculations can elucidate the transition state structures and activation energies for these exchange reactions, offering a rational basis for the design of new materials with tailored dynamic properties. rsc.org The insights gained from these computational studies are supported by kinetic measurements of the exchange in small molecule systems. rsc.org

Modeling of Transition States and Reaction Pathways

Computational modeling of transition states and reaction pathways provides invaluable insights into the mechanisms of chemical reactions. For reactions involving organoboron compounds like this compound, density functional theory (DFT) is a commonly employed computational method. This approach allows for the theoretical investigation of various potential reaction pathways, helping to identify the most energetically favorable routes.

The process begins with the identification of all plausible reaction mechanisms. For each proposed pathway, the geometries of the reactants, transition states (TS), intermediates, and products are optimized. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. Locating these transition states is crucial as the energy difference between the reactants and the transition state determines the activation energy of the reaction.

For instance, in cycloaddition reactions, a common reaction type for compounds with carbon-carbon double bonds, computational studies can distinguish between concerted and stepwise mechanisms. A concerted pathway involves a single transition state where bonds are broken and formed simultaneously, whereas a stepwise mechanism proceeds through one or more intermediates, each with its own transition state.

Activation Strain Energy and Distortion/Interaction Analysis for Reaction Rate and Selectivity Predictions

The activation strain model (ASM), also known as the distortion/interaction model, is a powerful tool in computational chemistry for analyzing the activation barriers of chemical reactions. nih.gov This model dissects the activation energy (ΔE‡) into two primary components: the activation strain (ΔE_strain‡) and the interaction energy (ΔE_int‡).

ΔE‡ = ΔE_strain‡ + ΔE_int‡

The activation strain , or distortion energy, is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov This term is invariably positive (destabilizing) as it involves stretching or bending bonds and angles away from their optimal arrangements. nih.gov

The interaction energy represents the actual interaction between the distorted reactants in the transition state. nih.gov This includes stabilizing orbital interactions, electrostatic interactions, and destabilizing Pauli repulsion. nih.gov The transition state is reached at the point along the reaction coordinate where the stabilizing interaction energy overcomes the destabilizing activation strain. nih.gov

This analytical framework is particularly useful for predicting reaction rates and selectivities. By comparing the activation strain and interaction energies for different possible reaction pathways (e.g., endo vs. exo selectivity in a Diels-Alder reaction), chemists can rationalize and predict the favored outcome. For example, a lower activation barrier, and thus a faster reaction rate, might be the result of a less strained transition state or a more stabilizing interaction between the reacting fragments.

Although no specific studies applying the activation strain model to this compound have been identified in the surveyed literature, research on analogous compounds like vinylboronic acid pinacol ester and allenylboronic acid pinacol ester demonstrates the utility of this approach. conicet.gov.ar In these cases, the distortion/interaction-activation strain energy model has successfully explained reactivity and selectivity patterns in [4+2] cycloadditions. conicet.gov.ar For example, the lower reactivity of allenes compared to vinyl compounds was attributed to the higher distortion energy required to bend the allene (B1206475) moiety in the transition state. conicet.gov.ar

A hypothetical application of this model to a reaction of this compound would involve calculating the energy profiles for different reaction channels. The results could be presented in a table format to compare the energetic components of the transition states.

Hypothetical Activation Strain Analysis Data for a Reaction of this compound

Reaction Pathway Activation Energy (ΔE‡) (kcal/mol) Activation Strain (ΔE_strain‡) (kcal/mol) Interaction Energy (ΔE_int‡) (kcal/mol)
Pathway A (endo) Data not available Data not available Data not available

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available in the cited literature.

Stereochemical Control and Selectivity in Reactions Involving Cis Stilbeneboronic Acid Pinacol Ester

Control of Olefin Geometry (E/Z) in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its mild conditions and functional group tolerance. A defining characteristic of this reaction when applied to vinylboronates is its stereospecificity. The reaction mechanism involves a sequence of steps (oxidative addition, transmetalation, and reductive elimination) that, for the vinylboronate component, proceeds with a high degree of fidelity, preserving the original geometry of the double bond.

Research Findings:

The palladium-catalyzed cross-coupling of alkenylboron compounds is widely established to occur with retention of configuration for the double bond. This principle applies to both the (E)- and (Z)-isomers of the organoboron reagent. While studies extensively document this phenomenon for (E)-alkenylboronates, the same mechanistic principle governs the reactivity of (Z)-isomers. The transmetalation step, where the organic group is transferred from boron to the palladium center, is key to this stereochemical retention.

For cis-stilbeneboronic acid pinacol (B44631) ester, this principle dictates that its coupling with an organic halide (e.g., an aryl bromide) will yield a product where the cis (or Z) configuration of the stilbene (B7821643) backbone is maintained. The resulting product is therefore a (Z)-stilbene derivative. This stereoretentive outcome allows for the synthesis of geometrically pure olefins, which is crucial as the (E) and (Z) isomers of a molecule can have vastly different physical, chemical, and biological properties.

While specific literature examples detailing the cross-coupling of cis-stilbeneboronic acid pinacol ester are not prevalent, the expected high stereoselectivity is based on the well-understood mechanism of the Suzuki-Miyaura reaction. The data presented below illustrates the expected, highly stereoretentive outcome of a Suzuki-Miyaura coupling between this compound and various aryl bromides.

Table 1: Expected Stereochemical Outcome in Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides This table represents the theoretically expected results based on the established principle of stereochemical retention in Suzuki-Miyaura reactions.

EntryAryl Halide PartnerProductExpected Product GeometryExpected E/Z Ratio
1Bromobenzene (B47551)1,2-diphenyl-1-ethene (Stilbene)cis (Z)>98:2 (Z:E)
24-Bromotoluene1-phenyl-2-(p-tolyl)ethenecis (Z)>98:2 (Z:E)
34-Bromoanisole1-(4-methoxyphenyl)-2-phenylethenecis (Z)>98:2 (Z:E)
41-Bromo-4-nitrobenzene1-(4-nitrophenyl)-2-phenylethenecis (Z)>98:2 (Z:E)

Diastereoselective Transformations and Control in Carbon-Carbon Bond Formation

Based on a review of the scientific literature, there are no specific research findings available that detail diastereoselective transformations involving this compound for the controlled formation of new stereocenters.

Regioselectivity in Functionalization and Coupling Reactions

Based on a review of the scientific literature, there are no specific research findings available that detail the regioselectivity in functionalization or coupling reactions of this compound. The inherent structure of the molecule, with the boronate group at a defined vinylic position, suggests that reactions like Suzuki-Miyaura coupling would proceed regioselectively at the carbon-boron bond, but specific studies on regiochemical control with other reagents are not documented.

Q & A

Q. How is cis-stilbeneboronic acid pinacol ester synthesized, and what are the key experimental considerations?

The compound can be synthesized via photochemical decarboxylative borylation of carboxylic acid precursors. A validated method involves activating carboxylic acids as N-hydroxyphthalimide (NHPI) esters, followed by irradiation with visible light in the presence of bis(catecholato)diboron (B₂cat₂) in an amide solvent (e.g., DMF). No metal catalysts are required, and the reaction proceeds via a radical chain mechanism . Key considerations include:

  • Light source optimization : Blue LEDs (450–470 nm) are effective for photoinitiation.
  • Solvent selection : Polar aprotic solvents enhance radical propagation.
  • Workup : Purification via silica gel chromatography yields the pinacol boronic ester in high purity.

Q. What analytical techniques are recommended for characterizing its purity and structural integrity?

  • NMR spectroscopy : 11B^{11}\text{B} NMR (δ ~30 ppm for boronic esters) and 1H^{1}\text{H}/13C^{13}\text{C} NMR confirm regiochemistry and stereochemistry .
  • UV-vis spectroscopy : Monitors reactivity in solution (e.g., oxidative stability with H₂O₂, λ = 290–405 nm) .
  • Solubility profiling : Solubility in chloroform, ketones, and ethers is critical for reaction design (e.g., 25–35 mg/mL in chloroform at 25°C) .

Q. What are its primary applications in organic synthesis?

  • Suzuki-Miyaura cross-coupling : Acts as a styrenyl boronic ester partner with aryl/vinyl halides. Use Pd(PPh₃)₄ (2–5 mol%) and K₃PO₄ in THF/H₂O (3:1) at 60–80°C .
  • Allylboration reactions : Generates homoallylic alcohols via reaction with aldehydes. For stereocontrol, pre-treatment with nBuLi and TFAA enhances E-selectivity .

Advanced Research Questions

Q. How can chemoselectivity be achieved in reactions involving this compound?

Controlled speciation of boronic esters enables chemoselective transformations. For example:

  • Iterative cross-coupling : Use Pd-catalyzed conditions to selectively activate the boronic ester while preserving sensitive functional groups (e.g., acetoxy or bromine substituents) .
  • Protodeboronation avoidance : Minimize protic solvents and acidic conditions to prevent undesired protodeboronation .

Q. What mechanistic insights exist for radical-mediated reactions involving this compound?

Radical intermediates are implicated in its synthesis and reactivity:

  • EPR studies : Detect boryl radicals during photochemical borylation .
  • Radical trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench chain propagation, confirming radical involvement .

Q. How does stereoelectronic tuning influence diastereoselectivity in allylboration reactions?

  • Pre-complexation strategy : Generate borinic esters in situ by reacting the pinacol ester with nBuLi and TFAA. This shifts selectivity from Z- to E-allylation (up to 95:5 E:Z) .
  • Substrate effects : α-Substituents (e.g., methyl groups) sterically bias transition states, enhancing stereochemical outcomes .

Q. What are the stability and handling protocols for this compound?

  • Peroxide sensitivity : Avoid prolonged exposure to H₂O₂ or oxidizing agents, which degrade the boronic ester (monitored via UV-vis at 405 nm) .
  • Storage : Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or THF to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.